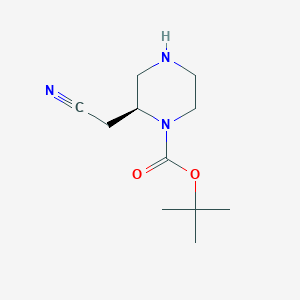
N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound featuring a unique combination of functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a furan ring, a pyridine ring, and several functional groups that contribute to its reactivity and potential utility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps:
Formation of the Furan Derivative: The initial step involves the synthesis of the 5-methylfuran-2-yl derivative. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Hydroxyethyl Group: The next step is the introduction of the hydroxyethyl group to the furan ring. This can be done via a nucleophilic substitution reaction using ethylene oxide or similar reagents.
Synthesis of the Pyridine Derivative: The pyridine ring is synthesized separately, often starting from nicotinic acid or its derivatives.
Coupling Reaction: The final step involves coupling the furan and pyridine derivatives. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the hydroxyethyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the pyridine ring. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like thionyl chloride can convert the hydroxy group to a chloro group, which can then be further substituted.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes depending on the site of oxidation.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule is of significant interest. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Medicinally, the compound could be explored for its potential therapeutic effects. Its ability to interact with biological molecules could make it useful in the treatment of diseases or as a diagnostic tool.
Industry
In industry, the compound could be used in the development of new materials with specific properties. Its functional groups allow for modifications that can tailor the material’s characteristics for particular applications.
作用機序
The mechanism by which N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds, while the aromatic rings can participate in π-π interactions. These interactions can influence the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide: Similar structure but lacks the furan ring.
N-(2-hydroxy-2-phenylethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide: Similar structure but with a phenyl group instead of the furan ring.
Uniqueness
The presence of the furan ring in N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide distinguishes it from other similar compounds. This ring can participate in unique chemical reactions and interactions, potentially leading to different biological activities and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-9-5-6-12(20-9)11(17)8-15-13(18)10-4-3-7-16(2)14(10)19/h3-7,11,17H,8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHSBYMNPOEJDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C2=CC=CN(C2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-4-methylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2824792.png)
![5-(2-methoxyethyl)-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2824793.png)
![3-{1-[(2-Fluorophenyl)sulfonyl]-4-piperidyl}propanoic acid](/img/structure/B2824794.png)
![1-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one](/img/structure/B2824797.png)

![(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanol](/img/structure/B2824801.png)






